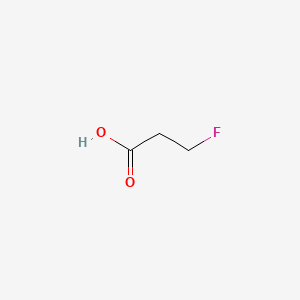

3-fluoropropanoic acid

Beschreibung

Historical Context and Evolution of Fluorinated Carboxylic Acid Research

The field of organofluorine chemistry, which provides the foundation for understanding compounds like 3-fluoropropanoic acid, began even before the isolation of elemental fluorine by Henri Moissan in 1886. nih.govjst.go.jpresearchgate.net Early syntheses of organofluorine compounds in the 19th century, such as the work of Dumas and Borodin, relied on halogen exchange reactions, a method that remains fundamental in industrial fluorochemical production. nih.gov

The 20th century saw dramatic growth, spurred initially by the demands of World War II and the Manhattan Project, which required the large-scale production of stable fluorocarbons. nih.gov This led to the development of key technologies like the cobalt trifluoride (CoF₃) process and electrochemical fluorination (ECF), invented by Simons. nih.govjst.go.jp The ECF process proved particularly relevant for producing perfluorinated carboxylic acids (PFCAs), which found use as surfactants in polymerization processes, such as for tetrafluoroethylene (B6358150). fluorine1.ru

Research into fluorinated carboxylic acids has evolved significantly. Early work focused on creating highly stable perfluorinated materials. More recently, the focus has shifted towards selective, or "surgical," fluorination to fine-tune the properties of bioactive molecules and functional materials. tandfonline.comhokudai.ac.jp The development of new fluorinating reagents and synthetic strategies, including decarboxylative fluorination, has made a wider range of selectively fluorinated carboxylic acids and their derivatives accessible for research and development. chinesechemsoc.orgrsc.org This progress has enabled the synthesis of complex molecules and new fluorine-containing building blocks for pharmaceuticals, agrochemicals, and high-performance materials. hokudai.ac.jp

Significance of Fluorine in Modulating Molecular Properties for Advanced Applications

The substitution of hydrogen with fluorine, the most electronegative element, imparts profound changes to a molecule's properties, a strategy widely used in drug discovery and materials science. tandfonline.comwikipedia.org The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, which enhances the metabolic and chemical stability of the molecule. jst.go.jptandfonline.com Despite fluorine's high electronegativity, its van der Waals radius is only slightly larger than that of hydrogen, allowing it to act as a hydrogen mimic with minimal steric disruption while inducing significant electronic changes. tandfonline.com

The unique electronic properties of the C-F bond are instrumental in controlling molecular shape and reactivity. beilstein-journals.org Because fluorine is highly electronegative, the C-F bond is strongly polarized, creating a significant bond dipole moment. beilstein-journals.org This polarization leads to several key stereoelectronic effects that influence molecular conformation, including dipole-dipole interactions, charge-dipole interactions, and hyperconjugation. beilstein-journals.orgresearchgate.net

One of the most notable phenomena is the "gauche effect," where a C-F bond tends to orient itself gauche (at a 60° dihedral angle) to an adjacent electron-withdrawing group or a C-O bond, rather than the sterically favored anti-conformation (180°). nih.govufla.br This preference is driven by stabilizing hyperconjugative interactions, where electron density is donated from a bonding orbital (like a C-H bond) into the low-energy antibonding orbital (σ*) of the adjacent C-F bond. beilstein-journals.orgnih.gov These predictable conformational preferences allow chemists to use fluorine as a "conformational tool" to pre-organize molecules into specific shapes, which can optimize their interaction with biological targets or their assembly in materials. beilstein-journals.orgnih.gov

Fluorine's influence also extends to chemical reactivity. The strong electron-withdrawing nature of fluorine can significantly alter the acidity or basicity of nearby functional groups. tandfonline.comnih.gov For example, the presence of a fluorine atom increases the acidity of a carboxylic acid compared to its non-fluorinated analogue. ontosight.ai However, its effect on reactivity is not always straightforward. For instance, while α-halogenated ketones are generally highly reactive, α-fluoroketones can exhibit lower reactivity due to the conformational destabilization of the transition state required for nucleophilic attack. nih.govbeilstein-journals.orgbeilstein-journals.org

Lipophilicity, the "fat-loving" nature of a molecule, is a critical parameter for drug efficacy, as it affects absorption, distribution, metabolism, and excretion (ADME) properties. Adding fluorine to a molecule often increases its lipophilicity, which can enhance its ability to cross biological membranes. tandfonline.comwikipedia.org This effect is a primary reason why approximately 20% of all commercialized pharmaceuticals contain fluorine. wikipedia.org

Overview of Research Trajectories in this compound Chemistry and Its Analogues

Research involving this compound and its analogues spans several scientific disciplines, primarily driven by their utility as fluorinated building blocks.

Medicinal Chemistry and Chemical Biology: this compound and its derivatives are explored as key intermediates in the synthesis of more complex, biologically active molecules. cymitquimica.combiosynth.comlookchem.com For example, derivatives have been investigated as potential anti-inflammatory agents, analgesics, and inhibitors of specific enzymes. smolecule.compatsnap.com The fluorinated amino acid analogue, 3-amino-2-fluoropropanoic acid, is a metabolite of the anticancer drug 5-fluorouracil (B62378) and is studied for its biological roles. The strategic introduction of the fluoropropyl moiety can enhance metabolic stability and binding affinity of drug candidates. tandfonline.com

Advanced Materials Science: In materials science, fluorinated compounds like this compound are used to create fluoropolymers with enhanced properties. ontosight.ai The unique characteristics imparted by fluorine, such as thermal stability and altered surface properties (hydrophobicity), are highly desirable in advanced materials.

Agrochemicals: Similar to pharmaceuticals, the agrochemical industry utilizes fluorinated intermediates to develop new pesticides and herbicides with improved efficacy and stability. cymitquimica.comlookchem.com

Environmental and Metabolic Studies: Some research focuses on the environmental fate and metabolism of short-chain fluorinated carboxylic acids. Studies have shown that certain microorganisms in activated sludge can defluorinate specific structures, such as 3,3,3-trifluoropropionic acid, which has implications for the bioremediation of fluorinated compounds. acs.org

The following table provides a summary of the physical and chemical properties of this compound.

The table below lists the chemical compounds mentioned in this article.

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-fluoropropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5FO2/c4-2-1-3(5)6/h1-2H2,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFXMKLCYJSYDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CF)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5FO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7060041 | |

| Record name | 3-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

92.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

461-56-3 | |

| Record name | 3-Fluoropropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=461-56-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 3-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000461563 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanoic acid, 3-fluoro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Fluoropropionic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7060041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-fluoropropionic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.648 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Fluoropropanoic Acid and Its Derivatives

Classical and Contemporary Synthetic Routes to 3-Fluoropropanoic Acid

The synthesis of this compound can be achieved through several strategic approaches, ranging from classical nucleophilic substitution reactions to modern transition metal-catalyzed C-H functionalization.

A well-established and straightforward method for the synthesis of alkyl fluorides is through halogen exchange, most notably the Finkelstein reaction. wikipedia.orgbyjus.com This SN2 reaction involves the conversion of an alkyl chloride or bromide to an alkyl fluoride (B91410) using an alkali metal fluoride. wikipedia.orgorganic-chemistry.org For the synthesis of this compound or its esters, a suitable precursor such as ethyl 3-bromopropanoate (B1231587) can be treated with a fluoride source.

The classic Finkelstein reaction for iodination is driven by the precipitation of the insoluble sodium chloride or bromide in acetone. wikipedia.org For fluorination, potassium fluoride is a common reagent, and the reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) to enhance the solubility of the fluoride salt and promote the reaction. wikipedia.org The success of this reaction is contingent on several factors, including the nature of the leaving group, the nucleophilicity of the fluoride ion, and the reaction conditions. byjus.com

Table 1: Halogen Exchange Reaction for the Synthesis of this compound Derivatives

| Precursor | Fluoride Source | Solvent | Product |

|---|---|---|---|

| 3-Chloropropanoic acid | Potassium fluoride (KF) | Dimethylformamide (DMF) | This compound |

The formation of a carbon-fluorine bond can be broadly categorized into nucleophilic and electrophilic fluorination methods. Nucleophilic fluorination, as exemplified by the halogen exchange reactions discussed above, utilizes a fluoride anion as the reactive species. In contrast, electrophilic fluorination involves the reaction of a carbon-centered nucleophile with an electrophilic source of fluorine. wikipedia.org These electrophilic fluorinating agents are characterized by a fluorine atom attached to an electron-withdrawing group, rendering the fluorine atom electron-deficient. wikipedia.org

A variety of fluorinating agents have been developed for both nucleophilic and electrophilic transformations. For electrophilic fluorination, reagents containing a nitrogen-fluorine bond have become the most economical, stable, and safe options. wikipedia.org Prominent examples include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. wikipedia.org

Recent advancements have demonstrated the utility of these reagents in the fluorination of aliphatic carboxylic acids. For instance, a silver-catalyzed decarboxylative fluorination of aliphatic carboxylic acids using Selectfluor® has been reported to yield alkyl fluorides under mild conditions in an aqueous solution. organic-chemistry.orggoogle.com This method is notable for its good chemoselectivity and functional group compatibility. google.com The reaction is believed to proceed through a radical mechanism. organic-chemistry.org

Another example is the cesium carbonate-mediated decarboxylative fluorination of β-ketoacids with NFSI in a mixed solvent system of acetonitrile (B52724) and water. cas.cn Mechanistic studies suggest that this reaction proceeds via an initial electrophilic fluorination of the enolate intermediate, followed by decarboxylation to afford the corresponding α-fluoroketone. cas.cn While not a direct synthesis of this compound, this methodology highlights the application of electrophilic fluorinating agents on carboxylic acid derivatives.

Table 2: Examples of Electrophilic Fluorination Reactions

| Substrate Type | Fluorinating Agent | Catalyst/Mediator | Product Type |

|---|---|---|---|

| Aliphatic carboxylic acids | Selectfluor® | Silver nitrate (B79036) (AgNO₃) | Alkyl fluorides |

Transition metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering a more atom-economical approach to the synthesis of complex molecules. chemrxiv.org In the context of synthesizing this compound, palladium-catalyzed β-C(sp³)–H fluorination of free carboxylic acids represents a significant breakthrough. chemrxiv.org This method allows for the direct conversion of an inert C-H bond at the β-position of a carboxylic acid to a C-F bond.

This transformation typically operates through a Pd(II)/Pd(IV) catalytic cycle. chemrxiv.org The carboxylic acid substrate coordinates to the palladium center, followed by C-H activation to form a palladacycle intermediate. chemrxiv.org This intermediate then undergoes oxidation by an external oxidant to a Pd(IV) species, from which the C-F bond is formed via reductive elimination. chemrxiv.org A key challenge in this chemistry is the high energetic barrier for the C-F reductive elimination. chemrxiv.org The rational design of the oxidizing reagent is crucial for the success of this catalytic cycle. chemrxiv.org This approach provides direct access to a variety of β-fluorinated carboxylic acids without the need for pre-installing a directing group. chemrxiv.org

The synthesis of enantiopure fluorinated organic molecules is of great importance, as the stereochemistry can have a profound impact on their biological activity. Asymmetric synthesis and chiral resolution are two primary strategies to obtain such compounds.

Recent advancements in catalysis have enabled the highly enantioselective α-fluorination of acid chlorides, which serve as precursors to a variety of optically active α-fluorinated carboxylic acid derivatives. nih.gov This method utilizes a dual activation strategy involving a chiral nucleophilic catalyst and an achiral transition metal complex to generate a metal-coordinated, chiral ketene (B1206846) enolate, which is then fluorinated with NFSI. nih.gov While this methodology targets the α-position, the underlying principles of using chiral catalysts to control the stereoselective introduction of fluorine are broadly applicable to the synthesis of other chiral fluorinated carboxylic acid analogues.

Organocatalysis using chiral hydrogen-bonding catalysts, such as (thio)ureas and chiral phosphoric acids, has also been successfully employed for asymmetric fluorination reactions. unizar.es These catalysts can activate substrates and control the stereochemical outcome of the fluorination step. unizar.es

Kinetic resolution is a powerful technique for separating a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. wikipedia.org This results in an enantioenriched sample of the less reactive enantiomer and the product from the more reactive enantiomer. wikipedia.org

A notable example in the context of fluorinated propanoic acid analogues is the kinetic resolution of racemic 2-aryl-2-fluoropropanoic acids through enantioselective esterification. This method employs a chiral acyl-transfer catalyst, (+)-benzotetramisole (BTM), in the presence of pivalic anhydride (B1165640) as a coupling agent and an achiral alcohol nucleophile. The catalyst selectively promotes the esterification of one enantiomer of the racemic acid at a faster rate, allowing for the separation of the unreacted chiral carboxylic acid and the corresponding chiral ester, both with high enantiomeric excess.

This technique provides a practical route to optically active α-fluorinated carboxylic acids containing a quaternary stereocenter. The principle of kinetic resolution can also be observed in other asymmetric fluorination reactions, such as the organocatalytic fluorination of racemic α-chloroaldehydes, where one enantiomer of the starting material reacts faster to give the α-chloro-α-fluoro product, leaving the unreacted aldehyde enriched in the other enantiomer. beilstein-journals.org

Asymmetric Synthesis and Chiral Resolution of this compound Analogues

Chiral Catalysis in the Synthesis of Fluorinated Stereocenters

The creation of stereocenters bearing a fluorine atom is a significant challenge in synthetic organic chemistry. Chiral catalysis offers a powerful tool to control the stereochemical outcome of fluorination reactions, enabling the synthesis of enantiomerically enriched fluorinated compounds. While methodologies for the asymmetric synthesis of α-fluoro carbonyl compounds are relatively well-established, the enantioselective synthesis of β-fluorinated carboxylic acids, such as this compound, presents a more complex challenge.

Current research in organocatalysis has demonstrated the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, a reaction that forges two consecutive chiral centers, one of which is a fluorinated quaternary carbon. nih.govrsc.org This approach, however, does not directly yield a chiral center at the β-position of a simple propanoic acid chain. Another strategy involves the organocatalytic asymmetric fluorination of α-chloroaldehydes, which proceeds with kinetic resolution. beilstein-journals.org

While these methods showcase the potential of chiral catalysis in constructing fluorinated stereocenters, the direct enantioselective synthesis of a chiral C-F bond at the 3-position of a propanoic acid derivative remains an area of active research. The development of chiral Lewis acids and other organocatalysts that can effectively control the stereochemistry of fluorination at the β-carbon of a carbonyl compound is a key objective in this field. wikipedia.orgsemanticscholar.orgrsc.orgrsc.org

Biosynthetic and Biocatalytic Approaches to Fluorinated Propanoic Acids

Nature's own machinery for creating carbon-fluorine bonds, though rare, provides a blueprint for developing sustainable and highly selective synthetic methods. Biocatalysis, leveraging the power of enzymes, has emerged as a promising alternative to traditional chemical synthesis for producing fluorinated organic molecules.

The discovery of the fluorinase enzyme, which catalyzes the formation of a C-F bond via an SN2 mechanism, has been a landmark in the field of fluorine biochemistry. This enzyme utilizes fluoride ion and S-adenosyl-L-methionine (SAM) as substrates to generate 5'-fluoro-5'-deoxyadenosine. While this specific enzyme does not produce this compound, it demonstrates the feasibility of enzymatic C-F bond formation under mild, aqueous conditions.

More directly relevant is the biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. frontiersin.orgnih.govresearchgate.net Researchers have successfully engineered E. coli to co-express methylmalonyl CoA synthase, methylmalonyl CoA reductase, and a malonate transmembrane protein. This engineered organism can convert 2-fluoromalonate into 2-fluoro-3-hydroxypropionic acid, showcasing the potential of metabolic engineering to produce fluorinated propanoic acid derivatives. frontiersin.orgnih.govresearchgate.net

Directed evolution and protein engineering have enabled the development of novel biocatalysts with tailored specificities and enhanced activities for fluorination reactions. These engineered enzymes can overcome the limitations of their natural counterparts and provide access to a wider range of fluorinated compounds with high stereoselectivity.

A chemoenzymatic approach has been developed for the enantio- and diastereoselective synthesis of α-fluoro-β-hydroxy carboxylic esters. nih.govresearchgate.net This method utilizes a trans-o-hydroxybenzylidene pyruvate (B1213749) aldolase-catalyzed reaction between fluoropyruvate and various aldehydes to produce aldol (B89426) adducts with excellent enantiomeric excess (>98% ee). nih.govresearchgate.net Although this method focuses on α-fluorination, it highlights the power of combining enzymatic and chemical steps to achieve stereocontrolled synthesis of fluorinated carboxylic acid derivatives.

Derivatization Strategies of this compound

The carboxylic acid functionality of this compound serves as a versatile handle for a variety of chemical transformations, allowing for the synthesis of a diverse range of derivatives with potential applications in medicinal chemistry and materials science.

Esterification of this compound can be achieved through standard acid-catalyzed methods. For instance, the reaction of propanoic acid with alcohols like ethanol (B145695) in the presence of a catalyst such as sulfuric acid is a well-established process. ceon.rsresearchgate.net The reaction conditions, including temperature and molar ratios of reactants and catalyst, can be optimized to achieve high yields of the corresponding esters. ceon.rs

A study on the esterification of propanoic acid with various alcohols demonstrated that the reaction rate and yield are influenced by temperature and the acid-to-alcohol molar ratio. For example, increasing the temperature from 35°C to 65°C significantly increases the conversion of propanoic acid to propyl propanoate. ceon.rs Similar principles apply to the esterification of fluorinated carboxylic acids. For example, the catalytic methyl esterification of fluorinated aromatic carboxylic acids has been successfully carried out using methanol (B129727) and a heterogeneous catalyst. nih.govresearchgate.netrsc.org These methods are applicable to this compound for the synthesis of its corresponding esters, which can serve as important intermediates in further synthetic transformations.

Table 1: Representative Conditions for Esterification of Propanoic Acid

| Alcohol | Catalyst | Temperature (°C) | Molar Ratio (Acid:Alcohol:Catalyst) | Conversion (%) | Reference |

| 1-Propanol | H₂SO₄ | 65 | 1:10:0.20 | 96.9 | ceon.rs |

| Ethanol | H₂SO₄ | 60 | - | - | researchgate.net |

| Methanol | H₂SO₄ | 65 | - | 90 | operachem.com |

Note: This table provides general conditions for the esterification of propanoic acid, which are indicative of the conditions that could be applied to this compound.

The conversion of this compound to its corresponding amides and N-acylsulfonamides opens up avenues for the creation of compounds with potential biological activity. Amides can be synthesized by reacting the carboxylic acid with an amine, often facilitated by a coupling agent or by converting the carboxylic acid to a more reactive species such as an acyl chloride.

The synthesis of N-acylsulfonamides typically involves the reaction of an acyl chloride with a sulfonamide. For instance, 3-fluoropropanoyl chloride, which can be prepared from this compound, could be reacted with various sulfonamides to yield the desired N-acylsulfonamide derivatives. While specific examples for this compound are not abundant in the readily available literature, the general synthetic routes are well-established. For example, benzenesulfonamide (B165840) can be reacted with various acylating agents to form N-acylbenzenesulfonamides. journalcra.comgoogle.comresearchgate.net Similarly, the synthesis of N-propargylbenzenesulfonamide has been achieved by reacting benzenesulfonyl chloride with propargylamine. prepchem.com These established methods provide a clear pathway for the synthesis of N-(3-fluoropropanoyl)sulfonamides. The reaction of 3-[18F]fluoropropanesulfonyl chloride with various amines to form sulfonamides has also been investigated, indicating the feasibility of forming the sulfonamide linkage with a fluorinated alkyl chain. researchgate.net

Synthesis of Fluoroalkyl Iodides and Related Fluoro-telomers

The synthesis of fluoroalkyl iodides is predominantly achieved through a process known as telomerization. researchgate.net This technology facilitates the creation of longer-chain perfluoroalkyl iodides from shorter-chain precursors. researchgate.net The resulting products, often referred to as fluoro-telomers, are crucial intermediates in the synthesis of a wide array of fluorotelomer-based surfactants and polymers. researchgate.net

The fundamental reaction involves a telogen, which is the starting iodide, and a taxogen, the unsaturated monomer that is added to the chain. researchgate.net In this context, the telomerization process can be represented by the general formula:

RfI + nCF₂=CF₂ → Rf(CF₂CF₂)nI patsnap.com

Here, RfI represents the initial perfluoroalkyl iodide (the telogen), typically with one to six carbon atoms, and CF₂=CF₂ is tetrafluoroethylene (B6358150) (TFE), the taxogen. patsnap.com The reaction yields a mixture of perfluoroalkyl iodides, known as "Telomer A," with extended perfluorinated chains. researchgate.net The most commonly used telogen is pentafluoroethyl iodide (C₂F₅I). researchgate.netgoogle.com

Telomerization can be initiated under various conditions, including thermal induction or catalysis. patsnap.comgoogle.com Thermal methods may require high temperatures, ranging from 250 to 800°C, under pressures from 2 mmHg to 5 atmospheres. patsnap.com

Alternatively, the reaction can be performed catalytically, which often allows for milder conditions. For industrial-scale production, continuous processes within tubular reactors are frequently employed. patsnap.comgoogle.com These reactions can be catalyzed by metal powders, such as spherical copper, at temperatures between 80°C and 180°C. patsnap.comgoogle.com The catalyst, typically with a particle size ranging from 50 nm to 50 µm, is used in amounts of 0.1% to 5% of the telogen's input weight. google.com

A significant challenge in telomerization is controlling the distribution of the resulting chain lengths and minimizing the production of undesirable heavy telomers (C₁₄ and higher). google.com A key aspect of this reaction is that each telomer formed can subsequently act as a telogen, contributing to further chain lengthening. google.com To manage this, a "stepped feed" approach for the taxogen (TFE) can be utilized in continuous reactor systems. google.com This involves introducing only a portion of the TFE at the start of the reactor, with the remainder being fed at points where the concentration of higher homologues has increased, thereby optimizing the production of the desired chain lengths. google.com

Detailed research findings from various telomerization experiments are presented below.

Interactive Data Table: Examples of Catalytic Telomerization Conditions

Biochemical and Mechanistic Investigations of 3 Fluoropropanoic Acid in Biological Systems

Enzyme Interaction and Inhibition Profiles of 3-Fluoropropanoic Acid

The presence of a fluorine atom can influence a molecule's binding affinity, reactivity, and stability, making fluorinated compounds potent modulators of enzyme activity. The following sections detail the known and potential interactions of this compound with various enzyme systems.

Inhibition of Pyruvate (B1213749) Kinase and Glycolytic Pathway Modulation

Pyruvate kinase is a key regulatory enzyme in the glycolytic pathway, catalyzing the final step which involves the conversion of phosphoenolpyruvate (B93156) to pyruvate with the generation of ATP. While some patents list this compound in documents that also mention pyruvate kinase, specific scientific literature detailing a direct inhibitory or modulatory role of this compound on this enzyme is not extensively available. google.comgoogle.com The regulation of glycolysis is critical for cellular energy homeostasis, and compounds that interfere with this pathway can have significant biological effects. However, further research is required to establish any direct interaction between this compound and pyruvate kinase or its broader impact on glycolytic flux.

Interaction with Cyclooxygenase Enzymes and Inflammatory Pathways

Cyclooxygenase (COX) enzymes, including COX-1 and COX-2, are central to the inflammatory response as they catalyze the conversion of arachidonic acid into prostaglandins. Non-steroidal anti-inflammatory drugs (NSAIDs) typically function by inhibiting these enzymes. google.com Currently, there is a lack of specific research studies demonstrating the direct interaction or inhibition of COX enzymes by this compound. Although patents for unrelated compounds may mention both COX inhibitors and this compound, this does not establish a functional relationship. googleapis.comgoogleapis.com Therefore, the role of this compound in modulating inflammatory pathways via direct interaction with cyclooxygenases remains an area for future investigation.

Enzyme-Substrate Interaction Studies with Thioesterases

Significant insights into how enzymes interact with short-chain fluorinated acids come from studies on fluoroacetyl-CoA thioesterase (FlK), an enzyme found in the fluoroacetate-producing bacterium Streptomyces cattleya. nih.govpnas.org This enzyme displays a remarkable 1,000,000-fold preference for hydrolyzing fluoroacetyl-CoA over its non-fluorinated analog, acetyl-CoA. pnas.orgpnas.org This high degree of selectivity provides a powerful model for understanding how an enzyme's active site can recognize and efficiently process a fluorinated substrate, which is highly analogous to how other thioesterases might interact with 3-fluoropropionyl-CoA.

The specificity of FlK is attributed to both enhanced binding affinity (a 100-fold decrease in K_M) and a vastly accelerated catalytic rate (a 10,000-fold increase in k_cat). pnas.org Structural and mechanistic studies have revealed the key features responsible for this discrimination. nih.govnih.gov

Catalytic Triad (B1167595): FlK utilizes a catalytic triad composed of Threonine-42 (Thr42), Histidine-76 (His76), and a water molecule, which differs from the more common aspartate or glutamate-based catalysis in other type II thioesterases. nih.govnih.gov

Fluorine Recognition: The side chain of an Arginine-120 (Arg120) residue, located opposite the catalytic triad, is essential for substrate specificity. nih.govnih.gov It interacts with the fluorine atom of fluoroacetyl-CoA, helping to correctly position the substrate for nucleophilic attack.

Hydrophobic Environment: The active site features a hydrophobic pocket created by residues including Phe36, which contributes to a favorable binding environment for the fluorinated substrate, driven in part by entropy. pnas.orgacs.org

These detailed investigations into FlK demonstrate a sophisticated mechanism of fluorine recognition and specialized catalysis that allows an enzyme to distinguish between two substrates based on a single atom substitution.

| Feature | Residue/Parameter | Function/Value | Reference |

|---|---|---|---|

| Catalytic Triad | Thr42 | Forms part of the essential catalytic machinery. | nih.govnih.gov |

| His76 | Acts as a general base in the catalytic mechanism. | nih.govacs.org | |

| Water Molecule | Participates in the hydrolysis reaction. | nih.govnih.gov | |

| Specificity Determinants | Arg120 | Interacts with the fluorine atom, crucial for substrate positioning and specificity. | nih.govnih.govnih.gov |

| Phe36 | Contributes to a hydrophobic "gate" and active site environment. | pnas.orgacs.org | |

| Kinetic Selectivity (Fluoroacetyl-CoA vs. Acetyl-CoA) | Overall (k_cat/K_M) | ~106-fold preference for fluorinated substrate. | pnas.org |

| Catalytic Rate (k_cat) | ~104-fold increase for fluorinated substrate. | pnas.org |

Effects on Protein Synthesis by Enzymatic Reactions

Protein synthesis is a fundamental cellular process involving the enzymatic activation of amino acids and their subsequent polymerization on the ribosome. This compound is not an amino acid and therefore is not a direct substrate for incorporation into peptides. While other fluorinated molecules, such as 3-fluorotyrosine and 2-amino-3,3-difluoropropanoic acid, have been utilized in biochemical studies as probes or building blocks for peptide synthesis, there is no direct evidence in the scientific literature to suggest that this compound significantly affects the enzymatic reactions of protein synthesis. smolecule.comiaea.org Any potential indirect effects, such as interference with amino acid metabolism, have not been documented.

Catalytic Site Inhibition Mechanisms

The incorporation of fluorine can turn a substrate analog into a potent enzyme inhibitor. The mechanisms are varied and leverage the unique chemical properties of fluorine. nih.govunl.edu

One of the most well-known examples relevant to short-chain fluorinated acids is the "lethal synthesis" associated with fluoroacetate (B1212596), a close analog of this compound. nih.gov Fluoroacetate is converted by cellular enzymes into fluoroacetyl-CoA, which then enters the citric acid cycle. The enzyme citrate (B86180) synthase condenses it with oxaloacetate to form fluorocitrate. This fluorocitrate then acts as a potent, mechanism-based inhibitor of the next enzyme in the cycle, aconitase, effectively shutting down cellular respiration. nih.gov

More generally, the strong electron-withdrawing nature of fluorine can be used to design inhibitors that form stable transition-state analogs in an enzyme's active site. nih.gov For instance, α-fluorinated ketones are effective inhibitors of serine proteases because the fluorine atom destabilizes the carbonyl, making it highly susceptible to attack by the active site serine residue. nih.gov This results in the formation of a stable hemiacetal that mimics the tetrahedral intermediate of the normal catalytic reaction, thus inhibiting the enzyme. nih.govresearchgate.net While not directly studied for this compound, these principles illustrate how the fluorine atom can be strategically placed to exploit an enzyme's catalytic mechanism for potent inhibition.

Metabolic Fates and Biotransformation Pathways of this compound

The biotransformation of xenobiotics—foreign compounds not native to an organism—typically proceeds through Phase I (functionalization) and Phase II (conjugation) reactions to increase water solubility and facilitate excretion. However, specific studies detailing the metabolic pathways and ultimate fate of this compound in mammalian systems are limited.

Based on the metabolism of structurally similar compounds, a potential pathway can be hypothesized. The metabolism of fluoroacetate involves its activation to a thioester, fluoroacetyl-CoA, which is then processed by the citric acid cycle. nih.gov It is plausible that this compound could undergo a similar activation to 3-fluoropropionyl-CoA. The subsequent fate of this intermediate is not characterized. It could potentially undergo beta-oxidation, although the presence of the fluorine atom on the C3 carbon could significantly impact the activity of the enzymes involved in this pathway. The high strength of the C-F bond often renders fluorinated compounds resistant to metabolic degradation, which can lead to persistence or alternative metabolic routes. researchgate.net Further research, likely involving isotopic labeling studies, is necessary to elucidate the specific biotransformation pathways, metabolites, and excretion profiles of this compound.

Comparative Metabolism of Fluorinated Fatty Acids

The metabolism of this compound is best understood in the context of other fluorinated fatty acids. The position and number of fluorine atoms on the carbon chain significantly influence the metabolic fate and biological activity of these compounds.

While direct comparative metabolic studies detailing the specifics for this compound are not extensively available, general principles can be drawn from related compounds. For instance, the metabolism of propionic acid is initiated by its conversion to propionyl-CoA. wesleyan.edu It is proposed that this compound could follow a similar activation step. wesleyan.edu In contrast, 2-fluoropropionic acid, as a 2-haloacid, may undergo hydrolytic defluorination, a pathway also observed for monofluoroacetate. nih.govcymitquimica.com

Studies on short-chain fluorinated carboxylic acids (FCAs) have shown that the degree of fluorination and the chain length are critical determinants of their microbial defluorination. For example, 3,3,3-trifluoropropionic acid has been observed to be almost completely defluorinated by activated sludge communities, whereas the defluorination of other C3 and C5 FCAs varies significantly. chemicalbook.comnih.gov This highlights the structure-specific nature of these metabolic processes.

The following table summarizes the observed microbial defluorination of various short-chain fluorinated carboxylic acids, providing a comparative context for the potential metabolism of this compound.

| Compound | Carbon Chain Length | Degree of Defluorination | Proposed Initial Step |

| 3,3,3-Trifluoropropionic acid | C3 | High (approx. 84%) chemicalbook.com | β-oxidation-like pathway (HS-CoA activation) chemicalbook.com |

| 2-Fluoropropionic acid | C3 | Low (approx. 20%) chemicalbook.com | Hydrolytic defluorination chemicalbook.com |

| 5,5,5-Trifluoropentanoic acid | C5 | Moderate (approx. 37%) chemicalbook.com | β-oxidation to form 3,3,3-trifluoropropionic acid chemicalbook.com |

Relationship to Fluoroacetate and Fluorocitrate Pathways

The biological effects of many terminally fluorinated fatty acids are intrinsically linked to the metabolic pathway of fluoroacetate. Fluoroacetate is famously converted in vivo to fluoroacetyl-CoA, which then condenses with oxaloacetate to form 2-fluorocitrate. nih.gov This latter molecule is a potent inhibitor of aconitase, a key enzyme in the citric acid cycle, leading to a metabolic blockade and cellular toxicity. nih.gov

It is hypothesized that ω-fluorinated fatty acids with an odd number of carbon atoms, such as this compound, can be metabolized via β-oxidation to yield fluoroacetyl-CoA, thereby entering this toxic pathway. This process, often termed "lethal synthesis," makes these compounds toxic. In contrast, ω-fluorinated fatty acids with an even number of carbon atoms are generally less toxic as their β-oxidation does not produce fluoroacetyl-CoA.

Proposed β-Oxidation Pathways for Defluorination

While β-oxidation can lead to the formation of toxic metabolites, it is also a proposed pathway for the defluorination of some fluorinated fatty acids. For certain polyfluorinated compounds, the initial activation to a coenzyme A thioester is followed by steps that can lead to the elimination of fluoride (B91410) ions. nih.gov

For instance, in the microbial degradation of some fluorotelomer carboxylic acids, a β-oxidation-like pathway is initiated by CoA activation. nih.gov This is followed by reactions that shorten the carbon chain and can involve oxidative HF elimination and hydrolytic defluorination to remove fluorine from the terminal carbon. nih.gov While a specific β-oxidation pathway for the complete defluorination of this compound has not been fully elucidated, the initial activation to 3-fluoropropionyl-CoA is a probable first step, analogous to the metabolism of propionic acid itself. wesleyan.edu

Microbial Defluorination Mechanisms and Structure-Reactivity Relationships

Microorganisms have evolved diverse mechanisms to cleave the highly stable carbon-fluorine bond. The study of microbial defluorination of short-chain fluorinated carboxylic acids has revealed significant structure-reactivity relationships. nih.govacs.org

Activated sludge communities have demonstrated the ability to defluorinate several short-chain FCAs, with the efficiency of this process being highly dependent on the compound's structure. chemicalbook.comnih.gov For example, 3,3,3-trifluoropropionic acid undergoes a high degree of defluorination, suggesting that all three C-F bonds are cleaved. chemicalbook.com The proposed mechanism involves an initial activation to the corresponding CoA-ester, followed by HF elimination and subsequent hydration and cleavage. cymitquimica.com

In contrast, 2-fluoropropionic acid shows a much lower degree of defluorination, with the majority of the compound being transformed through non-defluorinating pathways. cymitquimica.comchemicalbook.com This suggests that the position of the fluorine atom is a critical factor in determining the metabolic route. The defluorination of some of these compounds has been shown to be a cometabolic process, requiring the presence of a growth substrate. chemicalbook.com

The table below illustrates the structure-reactivity relationship in the aerobic microbial defluorination of selected C3 fluorinated carboxylic acids.

| Compound | Structure | Observed Defluorination | Plausible Mechanism |

| 3,3,3-Trifluoropropionic acid | CF₃CH₂COOH | High chemicalbook.com | β-oxidation like pathway chemicalbook.com |

| 2-Fluoropropionic acid | CH₃CHFCOOH | Low chemicalbook.com | Hydrolytic defluorination chemicalbook.com |

Interaction with Biological Macromolecules and Cellular Components

The fluorine atom in this compound imparts unique properties that govern its interactions with biological macromolecules and cellular structures. These interactions are fundamental to its biological activity.

Binding to Biological Membranes and Lipid Bilayers

Direct experimental studies on the specific binding of this compound to biological membranes and lipid bilayers are not extensively documented in the reviewed literature. However, the general principles of how short-chain carboxylic acids and fluorinated compounds interact with lipid membranes can provide insights.

The lipophilicity of a molecule is a key determinant of its ability to partition into and permeate through cell membranes. The substitution of hydrogen with fluorine generally increases lipophilicity. nih.gov This enhanced lipophilicity can facilitate the passage of fluorinated compounds across the lipid bilayer. The partitioning of perfluorooctanoic acid (PFOA) into dipalmitoyl phosphatidylcholine (DPPC) vesicles has been shown to be strong, leading to a stiffening of the bilayer. edinst.com

Short-chain fatty acids can interact with lipid membranes, and their protonation state, which is dependent on the surrounding pH, can influence this interaction. At physiological pH, this compound will exist predominantly in its anionic carboxylate form. The interactions of such small, charged molecules with the charged headgroups and acyl chains of phospholipids (B1166683) in the bilayer are complex and can influence membrane fluidity and permeability.

Molecular Recognition of Fluorine in Enzyme-Substrate Interactions

The molecular recognition of fluorine by enzymes is a critical aspect of the biological activity of organofluorine compounds. While specific studies on the interaction of this compound with enzymes are limited, the principles of fluorine recognition can be illustrated using the well-studied example of fluoroacetyl-CoA and its interaction with the fluoroacetyl-CoA thioesterase (FlK) from Streptomyces cattleya. nih.govnih.gov

The FlK enzyme displays a remarkable specificity for fluoroacetyl-CoA over the structurally similar acetyl-CoA. nih.govnih.gov This specificity is not solely due to the increased polarization of the C-F bond. It also involves specific molecular recognition of the fluorine atom within the enzyme's active site during both the formation and breakdown of the acyl-enzyme intermediate. nih.govnih.gov This recognition is crucial for positioning the substrate for catalysis. nih.gov The unique properties of fluorine, including its size, electronegativity, and ability to form weak hydrogen bonds, all contribute to these specific interactions. The near absence of fluorine in natural biological systems makes it a unique probe for studying molecular interactions.

Influence on Peptide Structure and Function through Derivatization

The covalent attachment, or derivatization, of peptides with small molecules is a widely employed strategy to modulate their physicochemical properties, such as stability, conformation, and biological activity. The introduction of a 3-fluoropropanoyl group, derived from this compound, at the N-terminus or other suitable functional groups within a peptide sequence, represents a specific type of modification. While direct and extensive research on the derivatization of peptides specifically with this compound is limited in publicly available literature, the influence of such a modification can be inferred from the well-documented effects of fluorination on peptide and protein structure.

The introduction of fluorine into peptide structures, typically through the incorporation of fluorinated amino acids, is known to exert significant effects due to the unique properties of the fluorine atom, including its high electronegativity, small size, and the stability of the carbon-fluorine bond. These principles can be extrapolated to understand the potential impact of a 3-fluoropropanoyl group on peptide conformation and function.

Detailed Research Findings

Although specific studies on 3-fluoropropanoyl-derivatized peptides are not readily found, research into related fluorinated molecules provides insight into the likely conformational effects. For instance, studies on fluorinated β-peptides have demonstrated that the placement of fluorine can control the conformation of the peptide backbone through stereoelectronic effects. It has been shown that for α-fluoroamides, an antiperiplanar conformation of the F-C-C(O)-N(H) moiety is favored, while a gauche conformation is preferred for the vicinal C-F and C-N(CO) bonds in N-β-fluoroethylamides. These conformational preferences, dictated by the presence of fluorine, could similarly influence the local structure of a peptide at the site of 3-fluoropropanoyl derivatization, potentially leading to a more constrained and predictable peptide conformation.

Computational modeling and simulation are powerful tools for predicting the structural consequences of peptide modifications. Such studies on peptides containing fluorinated amino acids have provided valuable insights into their conformational preferences and interactions with biological targets. Although specific computational studies on 3-fluoropropanoyl-derivatized peptides are not prevalent, this approach holds promise for elucidating the precise structural changes induced by this modification.

The functional consequences of derivatization with a 3-fluoropropanoyl group would be intrinsically linked to these structural changes. A more rigid conformation could lead to enhanced binding affinity and selectivity for a target receptor, as the entropic penalty of binding is reduced. Conversely, if the induced conformation is not optimal for binding, a decrease in activity could be observed. Additionally, the C-F bond is metabolically stable, suggesting that derivatization with this compound could enhance the resistance of peptides to enzymatic degradation, thereby prolonging their biological half-life. N-terminal modifications, in general, are known to sometimes increase peptide stability by preventing degradation.

Data on the Influence of Fluorination on Peptide Properties

To illustrate the potential effects of fluorination, the following table summarizes findings from studies on peptides modified with fluorinated amino acids, which can serve as an analogy for the expected impact of derivatization with this compound.

| Modification Type | Peptide System | Observed Effect on Structure | Observed Effect on Function/Property | Reference |

| Incorporation of fluorinated amino acids | HIV-1 Fusion Inhibitor Peptide (C31) | No significant structural perturbation; slightly higher helical content in complex with T21. | Slightly reduced thermal stability of the peptide complex; maintained nanomolar antiviral activity. | uni-regensburg.de |

| Incorporation of 4-fluoroprolines | Model oligoprolines (Pro10) | Biasing of the pyrrolidine (B122466) ring pucker and the preceding peptide bond conformation. | Acceleration of cis/trans prolyl peptide bond isomerization. | nih.gov |

| Incorporation of CF3-pseudoproline | Tetrapeptide model | Stabilization of a type-VI β-turn with a cis peptide bond conformation. | Constraining the backbone geometry of the peptide. | researchgate.net |

Advanced Applications of 3 Fluoropropanoic Acid in Research and Development

Role as a Chemical Intermediate in Complex Organic Synthesis

The strategic placement of a fluorine atom in 3-fluoropropanoic acid significantly influences its chemical reactivity, making it an important intermediate in organic synthesis. This fluorinated building block is utilized in the creation of more complex molecules for both pharmaceutical and agricultural applications.

Building Block for Pharmaceutically Active Compounds

The introduction of fluorine into organic molecules can profoundly alter their biochemical properties. Consequently, this compound and its derivatives are of interest in medicinal chemistry as potential starting materials or key intermediates in the synthesis of novel therapeutic agents. The presence of fluorine can enhance the metabolic stability, binding affinity, and bioavailability of drug candidates. Research in this area focuses on incorporating the fluoropropanoic acid scaffold into larger, more complex molecules to develop new pharmaceuticals. Fluorinated amino acids, for instance, are studied for their ability to modify biological pathways and are considered for the design of new drugs targeting specific receptors. solubilityofthings.com

Precursor for Agrochemical Development

In addition to its role in pharmaceuticals, this compound serves as a precursor in the development of new agrochemicals. The compound has been identified as a potential pesticide. biosynth.com The unique characteristics of fluorinated compounds, such as their altered acidity and stability, make them valuable in the creation of effective and targeted agricultural products. cymitquimica.com The synthesis of novel agrochemicals often involves the use of versatile intermediates like this compound to introduce fluorine into the final product, potentially enhancing its efficacy and environmental profile.

Research into Therapeutic Potential and Drug Development

Beyond its utility as a synthetic intermediate, derivatives of this compound are actively being investigated for their own therapeutic properties. Researchers are exploring their potential as anti-inflammatory, analgesic, antimicrobial, and anticancer agents.

Investigation as Anti-Inflammatory Agents and Analgesics

Derivatives of fluorinated propanoic acids have been a focus of research for their potential anti-inflammatory and analgesic (pain-relieving) properties. For example, new derivatives of 2-(3-fluorobiphenyl-4-yl) propanoic acid have been synthesized and evaluated for their anti-inflammatory activity. ijpsr.comresearchgate.net Some of these compounds have shown activity comparable to or even greater than standard anti-inflammatory drugs in preclinical models. ijpsr.comresearchgate.net The research in this area often involves modifying the basic structure of fluorinated propanoic acids to enhance their therapeutic effects while potentially reducing side effects associated with existing non-steroidal anti-inflammatory drugs (NSAIDs). nih.gov

Exploration of Antimicrobial Properties

This compound itself has been shown to possess antibacterial properties. biosynth.com Furthermore, various derivatives of 3-aryl-3-(furan-2-yl)propanoic acid have demonstrated good antimicrobial activity against a range of pathogens. mdpi.comnih.govresearchgate.net Studies have shown that these compounds can be effective against yeast-like fungi such as Candida albicans, as well as bacteria like Escherichia coli and Staphylococcus aureus. mdpi.comnih.govresearchgate.net Research into 3-((4-hydroxyphenyl)amino)propanoic acid derivatives has also revealed structure-dependent antimicrobial activity against multidrug-resistant bacteria and fungi. mdpi.com

Table 1: Antimicrobial Activity of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives

| Compound Type | Target Microorganism | Activity Level |

|---|---|---|

| 3-(furan-2-yl)propenoic acids and their esters | Candida albicans | Good |

| 3-(furan-2-yl)propenoic acids and their esters | Escherichia coli | Suppressive |

| 3-(furan-2-yl)propenoic acids and their esters | Staphylococcus aureus | Suppressive |

Data derived from studies on the hydroarylation products of these compounds. mdpi.comnih.govresearchgate.net

Anticancer Potential and Mechanisms of Action

The potential of fluorinated compounds in cancer therapy is an active area of investigation. A series of novel fluorinated Asiatic Acid derivatives demonstrated stronger antiproliferative activity against various cancer cell lines than the parent compound. nih.gov The mechanism of action for some of these derivatives was found to involve inducing cell cycle arrest and apoptosis (programmed cell death) in cancer cells. nih.gov Similarly, derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid have been identified as potential anticancer candidates. researchgate.netdebuglies.comnih.gov Studies have shown that these compounds can reduce the viability of cancer cells and inhibit their migration. researchgate.net The anticancer activity is believed to be related to their ability to induce oxidative stress within cancer cells. debuglies.comnih.gov

Table 2: Investigated Therapeutic Potential of this compound Derivatives

| Therapeutic Area | Derivative Class | Investigated Effect |

|---|---|---|

| Anti-inflammatory/Analgesic | 2-(3-fluorobiphenyl-4-yl) propanoic acid derivatives | Inhibition of inflammation |

| Antimicrobial | 3-Aryl-3-(Furan-2-yl)propanoic acid derivatives | Activity against bacteria and fungi |

| Anticancer | Fluorinated Asiatic Acid derivatives | Antiproliferative activity, induction of apoptosis |

| Anticancer | 3-((4-hydroxyphenyl)amino)propanoic acid derivatives | Reduction of cancer cell viability and migration |

Development of Macrophage Migration Inhibitory Factor (MIF) Inhibitors

Macrophage Migration Inhibitory Factor (MIF) is a cytokine implicated in various inflammatory disorders, and its inhibition is a target for therapeutic development. benthamdirect.comresearchgate.net In the search for novel MIF inhibitors, virtual screening and molecular dynamics simulations have been employed to identify potent drug-like lead compounds. benthamdirect.com While research in this area has explored fluoropropanoic acid structures, the most significant findings have focused on a derivative, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid, rather than this compound itself. benthamdirect.comresearchgate.net

A large-scale virtual screening of approximately 47,000 compounds from classes with known in vitro MIF inhibitory activity, along with around 900,000 compounds from other databases, was conducted to find ligands that bind more effectively to MIF's active sites than existing inhibitors. benthamdirect.comresearchgate.net This screening identified 75 ligands with binding energies exceeding the threshold of -7.5 kcal/mol. benthamdirect.comresearchgate.net Among these, five lead compounds with desirable pharmacokinetic profiles were selected. benthamdirect.com

Subsequent molecular dynamics simulations revealed that 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid formed a stable complex with the MIF protein. benthamdirect.comresearchgate.net This finding highlights the potential of this specific fluoropropanoic acid derivative as a promising candidate for developing new treatments for inflammatory conditions such as Rheumatoid Arthritis. benthamdirect.com

| Compound | Screening Method | Key Finding | Potential Application |

|---|---|---|---|

| 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid | Virtual Docking & Molecular Dynamics Simulation | Forms a stable ligand-protein complex with MIF. benthamdirect.comresearchgate.net | Novel treatment for Rheumatoid Arthritis. benthamdirect.com |

Applications in Positron Emission Tomography (PET) Imaging

Radiolabeled molecules are crucial for positron emission tomography (PET), a non-invasive imaging technique used extensively in oncology to visualize metabolic processes in tumors. researchgate.netnih.gov While various fluorinated compounds are being investigated as PET tracers, research in the context of propanoic acid has centered on isomers and analogues of this compound. researchgate.netnih.gov

Specifically, 2-¹⁸F-fluoropropionic acid (¹⁸F-FPA), an isomer of this compound, has been identified as a potential radiotracer for imaging prostate cancer. nih.gov The hypothesis is that ¹⁸F-FPA may mimic acetate (B1210297) in vivo, accumulating in cancer cells and allowing for their delineation by PET. nih.gov Studies have shown that ¹⁸F-FPA can successfully detect prostate tumor xenografts in mice, producing high tumor-to-background ratios. nih.gov

Other related compounds, such as 2-amino-3-fluoro-2-methylpropanoic acid (FAMP), have also been evaluated. researchgate.net In studies with rats bearing gliosarcoma tumors, [¹⁸F]FAMP demonstrated a high tumor-to-normal brain radioactivity ratio, making it a promising agent for detecting intracranial neoplasms. researchgate.net

| PET Tracer | Tumor Model | Key Finding | Reference |

|---|---|---|---|

| 2-¹⁸F-fluoropropionic acid (¹⁸F-FPA) | Prostate cancer xenografts (mice) | Accumulates in tumors, providing high tumor-to-background contrast. | nih.gov |

| 2-amino-3-[¹⁸F]fluoro-2-methylpropanoic acid ([¹⁸F]FAMP) | 9L gliosarcoma (rats) | Achieved a tumor vs. normal brain radioactivity ratio of 36:1 at 60 minutes post-injection. | researchgate.net |

Probes for Elucidating Biological Processes and Pathways

Molecular probes are essential tools in biochemistry and cell biology, designed to localize within specific biological regions or respond to particular stimuli, thereby helping to elucidate complex processes. nih.goveurekaselect.com Fluorescent probes, in particular, offer high sensitivity for studying cellular functions. eurekaselect.com

Investigation of Insect Communication Systems and Semiochemicals

Semiochemicals are signal-carrying molecules used for communication between organisms, playing a critical role in insect behaviors such as mating, locating food, and avoiding predators. plantprotection.plwikipedia.org These chemicals are broadly classified as pheromones (intraspecific communication) or allelochemicals (interspecific communication). plantprotection.pl The use of synthetic analogues of semiochemicals is a key strategy in integrated pest management. plantprotection.pl

Based on available research, there is no specific information detailing the use of this compound as a probe or semiochemical for investigating insect communication systems. While the compound is noted to have potential use as a pesticide, this is distinct from a role in behavioral manipulation or as a research probe in chemical ecology. biosynth.com

Environmental Research and Biological Impact of Fluorinated Carboxylic Acids

Consideration of Short-Chain Fluorinated Carboxylic Acids as Environmental Contaminants

Short-chain fluorinated carboxylic acids are increasingly recognized as environmental contaminants of concern. acs.orgnih.gov Their high persistence and mobility in water lead to widespread distribution in the environment, including in remote regions. acs.orgnih.gov Although initially considered less bioaccumulative than their long-chain counterparts, their continuous presence in aquatic ecosystems raises concerns about potential long-term ecological effects. nih.gov These compounds can be introduced into the environment directly or as byproducts of the chemical or biological degradation of larger per- and polyfluoroalkyl substances (PFAS). acs.orgillinois.edu Their detection in various environmental compartments underscores the need to understand their fate and potential for bioaccumulation and toxicity. taylorandfrancis.com

Ecological Implications and Bioremediation Strategies

The persistence of fluorinated carboxylic acids in the environment poses potential ecological risks. taylorandfrancis.com While some microorganisms can degrade specific fluorinated compounds, the extreme stability of the carbon-fluorine bond in many of these substances makes them resistant to natural degradation pathways. nih.govnih.gov This recalcitrance can lead to their accumulation in the environment.

Bioremediation has emerged as a promising strategy for addressing contamination by fluorinated organic compounds. researchgate.netdntb.gov.ua This approach utilizes the metabolic capabilities of microorganisms to break down pollutants. researchgate.net For fluorinated carboxylic acids, bioremediation strategies could involve bioaugmentation, where specific microbial strains known for their defluorination capabilities are introduced into a contaminated site. researchgate.net The discovery that activated sludge communities can defluorinate compounds like 3,3,3-trifluoropropionic acid suggests the potential for developing cost-effective chemical-biological treatment systems. acs.orgillinois.edu Such systems could combine advanced reduction processes with biological treatment to achieve more complete degradation of these persistent pollutants. acs.orgillinois.edu

Analytical Methodologies in 3 Fluoropropanoic Acid Research

Spectroscopic Techniques for Characterization and Quantification

Spectroscopic methods are fundamental to the molecular characterization of 3-fluoropropanoic acid, providing detailed information about its atomic composition and structure.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of this compound. By analyzing the behavior of ¹H (proton), ¹³C, and ¹⁹F nuclei in a magnetic field, researchers can map out the molecule's carbon-hydrogen framework and confirm the position of the fluorine atom. nih.gov

¹H NMR: The proton NMR spectrum of this compound typically shows two characteristic signals corresponding to the two methylene (B1212753) groups (-CH₂-). These signals appear as triplets due to spin-spin coupling with the adjacent fluorine atom and the neighboring methylene protons. The acidic proton of the carboxylic group usually appears as a broad singlet at a significantly downfield chemical shift. For the related propanoic acid, the methylene protons adjacent to the carboxyl group appear at a chemical shift of around 2.38 ppm. docbrown.info

¹³C NMR: The ¹³C NMR spectrum provides evidence for the three distinct carbon environments in the molecule: the carboxyl carbon, the carbon adjacent to the carboxyl group (C2), and the carbon bonded to the fluorine atom (C3). docbrown.info The electronegativity of the fluorine and oxygen atoms significantly influences the chemical shifts of these carbons. docbrown.info

¹⁹F NMR: ¹⁹F NMR is particularly valuable as it directly probes the fluorine nucleus. The spectrum of this compound would exhibit a signal whose chemical shift and coupling pattern confirm the presence of the C-F bond and its position within the aliphatic chain.

Illustrative NMR Data for Propanoic Acid Analogs

| Nucleus | Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|---|

| ¹H | -CH₂-COOH | ~2.38 | Quartet | J(H,H) |

| ¹H | -CH₃ | ~1.16 | Triplet | J(H,H) |

| ¹³C | -COOH | >170 | Singlet | - |

| ¹³C | -CH₂- | ~20-30 | Singlet | - |

Note: The table provides general, illustrative data for a propanoic acid structure; specific shifts and coupling constants for this compound will vary.

Mass spectrometry (MS) is a powerful technique used to determine the molecular weight and elemental composition of this compound. wikipedia.org In MS, the molecule is ionized, and the mass-to-charge ratio (m/z) of the resulting ion is measured. wikipedia.org For short-chain carboxylic acids, common fragmentation patterns include the loss of hydroxyl (-OH, mass 17) or carboxyl (-COOH, mass 45) groups. libretexts.org

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to within a few parts per million (ppm). thermofisher.com This precision allows for the determination of the exact elemental formula of the molecule, distinguishing it from other compounds with the same nominal mass. thermofisher.comunimi.it The molecular formula of this compound is C₃H₅FO₂. nih.gov HRMS can confirm this composition by measuring the molecular ion's mass with very high accuracy. The fragmentation of related perfluorinated carboxylic acids under mass spectrometry conditions often begins with the loss of CO₂. nih.gov

Chromatographic Methods for Separation and Purity Assessment

Chromatography is essential for separating this compound from reaction mixtures and for assessing its purity. These techniques partition the compound between a stationary phase and a mobile phase. birchbiotech.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation power of GC with the detection capabilities of MS. birchbiotech.com It is particularly useful for analyzing volatile compounds. birchbiotech.com For carboxylic acids like this compound, derivatization is often required to increase volatility and improve chromatographic performance. researchgate.net

The sample is injected into the GC, where it is vaporized and carried by an inert gas through a long, thin column. thepharmajournal.com The column's stationary phase interacts differently with various components, causing them to separate based on their boiling points and polarity. birchbiotech.comgoogle.com As each component elutes from the column, it enters the mass spectrometer, which provides a mass spectrum that can be used for identification. agriculturejournals.cz The purity of the sample is determined by comparing the area of the peak corresponding to this compound to the total area of all peaks in the chromatogram. birchbiotech.com

Typical GC-MS Parameters for Short-Chain Fatty Acid Analysis

| Parameter | Typical Setting/Value |

|---|---|

| Column Type | Wax column (e.g., SH-WAX) |

| Injector Temperature | 240 °C |

| Carrier Gas | Helium |

| Oven Program | Start at 80°C, ramp to 240°C |

| MS Ion Source Temp. | 200 °C |

Note: Parameters are illustrative and would be optimized for the specific analysis of this compound. shimadzu.com

High-Performance Liquid Chromatography (HPLC) is a versatile technique for separating non-volatile or thermally unstable compounds. sielc.comekb.eg For short-chain fluorinated carboxylic acids, reversed-phase HPLC is commonly employed. nih.gov In this mode, a nonpolar stationary phase (like C18) is used with a polar mobile phase, typically a mixture of water and a solvent like acetonitrile (B52724) or methanol (B129727). nih.govresearchgate.net

The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. sielc.com By adjusting the mobile phase composition, often through a gradient elution program, a mixture of compounds can be effectively separated. nih.gov Detectors such as UV-Vis are commonly used, although derivatization with a fluorescent tag can be employed to enhance sensitivity for fluorescence detection. nih.govresearchgate.netnih.gov HPLC is a primary method for assessing the purity of this compound and for isolating it in preparative applications. sielc.com

Biochemical and Biophysical Methods for Interaction Studies

To understand the biological activity of this compound, researchers use various biochemical and biophysical techniques to study its interactions with molecular targets, such as enzymes. omicsonline.orgomicsonline.org These methods can provide insights into binding affinity, kinetics, and the thermodynamic properties of the interaction. nih.gov

Enzyme Assays: These are laboratory procedures that measure the rate of an enzyme-catalyzed reaction. To study this compound as a potential enzyme inhibitor, its effect on the enzyme's activity is measured at various concentrations. This allows for the determination of key inhibitory parameters.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. nih.gov This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). nih.gov

Surface Plasmon Resonance (SPR): SPR is a label-free optical technique that monitors molecular interactions in real-time. nih.govcriver.com One interacting partner is immobilized on a sensor surface, and the other is flowed over it. The binding and dissociation can be measured, providing kinetic data (association and dissociation rate constants) in addition to binding affinity. criver.com

NMR Spectroscopy: In the context of interaction studies, NMR can be used to identify the binding site of a small molecule like this compound on a target protein. omicsonline.orgcriver.com By comparing the NMR spectra of the protein in the presence and absence of the ligand, chemical shift perturbations can be observed for specific amino acid residues, mapping out the interaction surface. frontiersin.org

These advanced analytical methods, from fundamental structural characterization to detailed interaction analysis, are crucial for the comprehensive scientific investigation of this compound. omicsonline.org

Enzyme Assays and Kinetic Studies

While specific enzyme inhibition or kinetic studies focusing directly on this compound as the primary subject are not extensively detailed in available research, its derivatives have been identified as significant in the context of enzyme inhibition. Research has pointed towards derivatives of fluoropropanoic acid as potential inhibitors of Macrophage Migration Inhibitory Factor (MIF), a protein with unique enzymatic activities. researchgate.netbenthamdirect.com

MIF is an unusual cytokine because it possesses a catalytic active site. nih.govacs.org The protein exhibits tautomerase activity, specifically for phenylpyruvate, and has an N-terminal proline residue that is critical for this catalytic function. nih.govwikipedia.org The enzymatic site of MIF has become a key target for the design of inhibitors, as compounds that bind to this site can modulate MIF's biological functions, which are implicated in various inflammatory diseases. nih.govnih.gov The study of potential inhibitors, such as the fluoropropanoic acid derivative, involves assays to determine their effect on this tautomerase activity. nih.gov Kinetic analyses in such studies are crucial for understanding the mechanism of inhibition, whether it be competitive, non-competitive, or irreversible covalent binding. nih.govacs.org

Molecular Dynamics Simulations and Virtual Screening

Computational techniques like virtual screening and molecular dynamics (MD) simulations have been instrumental in identifying potential therapeutic applications for fluoropropanoic acid derivatives. In a notable study, these methods were employed to screen for novel inhibitors of Macrophage Migration Inhibitory Factor (MIF), a cytokine involved in inflammatory disorders like Rheumatoid Arthritis. researchgate.netbenthamdirect.com

The research process involved a multi-stage computational approach:

Virtual Screening: A large-scale virtual screening was conducted on extensive compound libraries. Approximately 47,000 compounds from ten chemical classes with known MIF inhibitory activity were screened, along with around 900,000 compounds from the ZINC and Traditional Chinese Medicine (TCM) databases. researchgate.netbenthamdirect.com This process computationally "docks" each molecule into the active site of the target protein to predict its binding affinity. nih.govplos.org The crystal structure of MIF complexed with a substrate was utilized for these docking calculations. nih.gov

Hit Identification: The screening identified 75 ligands that exhibited binding energies higher than the established threshold of -7.5 kcal/mol. benthamdirect.com These "hits" were then further analyzed for their pharmacokinetic profiles (ADMET - Absorption, Distribution, Metabolism, Excretion, and Toxicity) and drug-like characteristics. researchgate.netbenthamdirect.com

Lead Compound Identification: From this refined list, five lead compounds were identified. Among them, 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid emerged as a particularly promising candidate. researchgate.netbenthamdirect.com

Molecular Dynamics (MD) Simulation: To validate the stability of the interaction between the lead compound and the MIF protein, molecular dynamics simulations were performed. These simulations model the movement of atoms over time, providing insights into the flexibility and stability of the ligand-protein complex. The MD simulation for 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid confirmed that it formed a stable complex with the MIF active site. researchgate.netbenthamdirect.com

This integrated in silico approach demonstrates the power of computational chemistry to rapidly identify and validate promising new drug candidates, paving the way for further experimental testing. plos.org

| Parameter | Details |

|---|---|

| Target Protein | Macrophage Migration Inhibitory Factor (MIF) |

| Screening Method | Virtual Docking |

| Compound Libraries Screened | ~47,000 compounds from targeted classes + ~900,000 from ZINC/TCM databases |

| Binding Energy Threshold for Hits | > -7.5 kcal/mol |

| Identified Lead Compound | 3-[3-fluoro-4-(trifluoromethyl)phenyl] propanoic acid |

| Validation Method | Molecular Dynamics (MD) Simulation |

| MD Simulation Result | Confirmed a stable ligand-protein complex |

Crystallographic and Structural Biology Approaches

While a specific crystal structure for this compound itself has not been detailed in the examined literature, structural biology approaches are fundamental to understanding its interactions with biological targets. The research identifying a fluoropropanoic acid derivative as a potential therapeutic agent relies heavily on the crystallographically determined structure of its target protein, Macrophage Migration Inhibitory Factor (MIF). researchgate.netbenthamdirect.comnih.gov